Product packaging for H-Glu-His-Gly-OH(Cat. No.:CAS No. 80251-23-6)

H-Glu-His-Gly-OH

Cat. No.: B1447207
CAS No.: 80251-23-6
M. Wt: 341.32 g/mol
InChI Key: XIKYNVKEUINBGL-IUCAKERBSA-N
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Description

Glu-His-Gly is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N5O6 B1447207 H-Glu-His-Gly-OH CAS No. 80251-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYNVKEUINBGL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Significance of Short Peptides in Biochemical Systems

Short peptides, which are chains of two to fifty amino acids, are fundamental to a vast array of biological processes. Historically, research into these molecules has unveiled their critical roles as signaling entities, hormones, and neurotransmitters. nih.gov They are integral to cell communication, the regulation of enzyme activity, and immune responses. The study of short peptides has provided profound insights into the molecular basis of life, demonstrating how these relatively simple molecules can carry out complex biological functions. nih.gov

The significance of short peptides is underscored by naturally occurring examples like glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine), a tripeptide that is a vital antioxidant, protecting cellular components from damage by reactive oxygen species and heavy metals. wikipedia.orgebi.ac.uk Another example is carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissues, which exhibits antioxidant, metal ion chelating, and buffering properties. aginganddisease.orgmdpi.comresearchgate.net The diverse functions of these and other short peptides have spurred considerable interest in their potential for various applications. nih.gov

The Constituent Amino Acids: L Glutamic Acid, L Histidine, and Glycine in Peptide Design and Function

Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the routine synthesis of peptides like this compound. thaiscience.info This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. 20.210.105 This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing after each reaction cycle. lifetein.com

Fmoc/tBu and Boc Strategies in Tripeptide Elongation

Two primary strategies dominate SPPS: the Fmoc/tBu and the Boc/Bzl approaches. These strategies are differentiated by the choice of the temporary Nα-protecting group (Fmoc or Boc) and the permanent side-chain protecting groups. peptide.com

The Fmoc/tBu strategy is the most widely used method in modern SPPS due to its milder reaction conditions. iris-biotech.decsbio.com The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comiris-biotech.de The side chains of reactive amino acids, such as the carboxylic acid of glutamic acid and the imidazole ring of histidine, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de These permanent protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, commonly trifluoroacetic acid (TFA). peptide.comiris-biotech.de

The Boc/Bzl strategy represents the original SPPS chemistry. It employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection, which is removed with a milder acid like TFA. peptide.com The side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal along with cleavage from the resin. peptide.comiris-biotech.de While still utilized, particularly for complex or hydrophobic peptides, the harsh conditions and the toxicity of HF have led to the broader adoption of the Fmoc/tBu strategy. peptide.comiris-biotech.de

StrategyNα-ProtectionDeprotection ReagentSide-Chain ProtectionFinal Cleavage Reagent
Fmoc/tBu FmocPiperidinetBu-basedTFA
Boc/Bzl BocTFABzl-basedHF

Optimization of Coupling Efficiencies and Side-Chain Protection Regimes for this compound

Achieving high coupling efficiency at each step is critical for the successful synthesis of the target peptide. In the synthesis of this compound, the coupling of each amino acid presents unique challenges that require optimization.

Coupling Reagents: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to activate the carboxylic acid of the incoming amino acid and suppress side reactions. google.compeptide.com Uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective coupling agents. rsc.org Recent studies have shown that a combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) can be effective, even when using side-chain unprotected arginine and histidine in greener solvents. rsc.org

Side-Chain Protection: The proper protection of the reactive side chains of glutamic acid and histidine is crucial to prevent unwanted side reactions.

Glutamic Acid (Glu): The γ-carboxyl group of glutamic acid is typically protected as a tert-butyl ester (OtBu) in the Fmoc/tBu strategy. peptide.com This prevents the formation of a di-acylated product and ensures that the peptide bond forms only at the α-carboxyl group.

Histidine (His): The imidazole ring of histidine is nucleophilic and can cause racemization during coupling. peptide.compeptide.com To prevent this and side-chain acylation, the imidazole nitrogen is protected. In Fmoc chemistry, the trityl (Trt) group is a common choice for protecting the histidine side chain. rsc.org The use of Fmoc-His(Trt)-OH is recommended to avoid partial deprotection that can occur with other protecting groups. sigmaaldrich.com

Recent advancements have explored "minimal protection strategies" where hydroxyl-bearing amino acids are left unprotected to improve atom economy and reduce impurities from protecting group removal. drivehq.com While not directly applicable to the carboxylic acid of glutamic acid, this trend highlights the ongoing efforts to create more sustainable and efficient synthesis protocols.

Resin Selection and Cleavage Chemistry for this compound

The choice of resin is determined by the desired C-terminal functionality of the final peptide. For the synthesis of this compound with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is typically employed. nih.govresearchgate.net

Wang Resin: This is a popular choice for generating C-terminal acids using the Fmoc strategy. The peptide is attached to the resin via a benzyl ester linkage that is susceptible to cleavage by TFA. nih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions, such as with a low concentration of TFA (e.g., 1%). iris-biotech.de This is advantageous as it allows for the peptide to be cleaved while keeping the acid-labile side-chain protecting groups intact, if desired. peptide.com

Cleavage: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a cleavage cocktail containing a high concentration of TFA. sigmaaldrich.comthermofisher.com Scavengers are added to this cocktail to trap the highly reactive cationic species that are generated from the protecting groups and the resin linker, which could otherwise modify sensitive amino acid residues. sigmaaldrich.com A common non-malodorous cleavage cocktail consists of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Methodologies for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative for producing this compound. thaiscience.info In LPPS, the reactions are carried out in a homogeneous solution, and the intermediate products are purified after each step by techniques such as crystallization or chromatography.

LPPS can be advantageous for large-scale synthesis as it avoids the use of expensive resins. google.com The synthesis involves the sequential coupling of protected amino acid derivatives. For instance, Boc-Gly-OH can be reacted with histidine, followed by protection of the dipeptide and subsequent coupling with a protected glutamic acid derivative. google.com However, the need for purification after each step makes LPPS more labor-intensive than SPPS for the synthesis of longer peptides. thaiscience.info

Chemo-Enzymatic Synthesis Approaches for this compound and Related Peptides

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is gaining traction as a greener and more efficient alternative to purely chemical methods. nih.gov

In this strategy, enzymes such as ligases or proteases are used to catalyze the formation of peptide bonds between peptide fragments. nih.govgoogle.comgoogle.com For example, a peptide C-terminal ester can be coupled with a peptide nucleophile in the presence of a suitable enzyme like a subtilisin variant. google.com This method offers excellent stereoselectivity, avoiding the racemization issues that can plague chemical synthesis, particularly with amino acids like histidine. nih.gov The synthesis of bioactive peptides containing modifications, such as glutamine-linked oligosaccharides, has been successfully demonstrated using a chemo-enzymatic approach that combines SPPS with the transglycosylation activity of an endo-β-N-acetylglucosaminidase. nih.gov

Design and Synthesis of this compound Structural Analogues for Structure-Activity Relationship Studies

The synthesis of structural analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies aim to understand how specific structural modifications affect the biological activity of the peptide. rsc.org By systematically altering the peptide's structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its function.

The design of analogues can involve several strategies:

Amino Acid Substitution: Replacing one or more amino acids with other natural or unnatural amino acids. For example, substituting glutamic acid with its D-enantiomer or replacing glycine with a different amino acid to probe the importance of its flexibility. mdpi.com

N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone can increase resistance to enzymatic degradation and improve bioavailability. mdpi.com

Backbone Modification: Introducing modifications to the peptide backbone, such as the synthesis of pseudopeptides or the incorporation of non-standard linkages. usm.edu

Side-Chain Modification: Altering the side chains of the constituent amino acids. For instance, an azahistidine analogue of a GHK peptide has been synthesized to explore the impact of modifying the histidine residue. researchgate.net

These analogues are typically synthesized using SPPS, which allows for the flexible incorporation of a wide variety of modified building blocks. mdpi.com The systematic synthesis and subsequent biological evaluation of these analogues provide valuable data for understanding the peptide's mechanism of action and for the rational design of new peptides with improved properties.

Amino Acid Substitution and Modification Strategies

The generation of this compound analogues through amino acid substitution is a key strategy for structure-activity relationship (SAR) studies. This involves replacing one or more amino acids in the parent sequence with other proteinogenic or non-proteinogenic amino acids to probe the role of each residue.

Substitution Strategies:

Alanine (B10760859) Scanning: A common initial step is to systematically replace each amino acid (Glu, His) with alanine. Alanine has a small, non-functional side chain, and its substitution helps to identify residues critical for biological activity. For instance, replacing histidine with alanine would elucidate the importance of the imidazole ring for the peptide's function.

Conservative and Radical Replacements: Based on the results of alanine scanning, more nuanced substitutions can be made. wikipedia.org A conservative replacement involves substituting an amino acid with another of similar physicochemical properties (e.g., replacing glutamic acid with aspartic acid, another acidic residue). wikipedia.org A radical replacement involves substituting with an amino acid of different properties (e.g., replacing the negatively charged glutamic acid with a non-charged valine). wikipedia.org This can lead to significant changes in the peptide's structure and function. wikipedia.org

Incorporation of Non-proteinogenic Amino Acids: To enhance stability against enzymatic degradation or to introduce novel functionalities, unnatural amino acids can be incorporated. Examples include replacing L-amino acids with their D-isomers, or introducing residues like α-aminoisobutyric acid (Aib) or 2-aminoadipic acid (Aad). tocris.com For example, a patent describes the synthesis of a peptide fragment analogue, Boc-His(Trt)-Aib-Glu(O-tBu)-Gly-OH, where alanine is replaced by Aib. patsnap.com

Modification Strategies:

Side-Chain Modification: The functional groups on the amino acid side chains can be chemically modified. For the glutamic acid residue, the side-chain carboxyl group can be esterified (e.g., to form H-Glu(OcHex)-OH) or amidated. The imidazole ring of histidine is a versatile site for modifications, though it can also be a source of side reactions like racemization during synthesis. bris.ac.uk

Backbone Modification: The peptide bond itself can be replaced with an isostere to create pseudopeptides with altered properties. A notable example is the replacement of a peptide bond with a phosphinic acid moiety (-P(O)(OH)-CH2-). researchgate.net This modification creates a non-hydrolyzable analogue that can act as a transition-state inhibitor for certain enzymes. researchgate.net Research has been conducted on the synthesis of phosphinic structural analogues of tetrapeptides like Met-Glu-His-Phe. researchgate.net Another modification involves using a urethane (B1682113) linkage as an isosteric replacement for the γ-glutamyl junction in glutathione (B108866) analogues. doi.org

The synthesis of these analogues typically follows established SPPS protocols using Fmoc or Boc chemistry. google.com For instance, the synthesis of GnRH analogues involved replacing L-arginine or L-glycine with D-alanine using conventional solution-phase methods. The choice of protecting groups for the amino acid side chains is crucial to prevent unwanted side reactions. For histidine, protecting groups like trityl (Trt) or tert-butyloxycarbonyl (Boc) are commonly used for the imidazole nitrogen. patsnap.combris.ac.uk For glutamic acid, the side-chain carboxyl group is often protected as a tert-butyl (tBu) or benzyl (Bzl) ester. doi.orggoogle.com

Table 1: Examples of Amino Acid Substitutions and Modifications in Peptide Analogues

Original Peptide/Fragment Analogue Type of Modification Synthetic Strategy
This compound H-Asp-His-Gly-OH Conservative Substitution (Glu -> Asp) SPPS/Solution Phase
This compound H-Ala-His-Gly-OH Alanine Scanning SPPS
This compound H-Glu-Ala-Gly-OH Alanine Scanning SPPS
Glutathione (GSH) H-Glo(–Ser–Gly–OH)–OH Backbone Modification (urethane bond) & Substitution (Cys -> Ser) Solution Phase
Met-Glu-His-Phe Met-[P]-Glu-γ-His-Phe Backbone Modification (phosphinic acid) Solution & Solid Phase
GnRH D-Alanine⁸ GnRH Stereochemical Modification (L-Arg -> D-Ala) Solution Phase

Stereochemical Considerations in Analogue Synthesis

Maintaining the correct stereochemistry is paramount in peptide synthesis, as the three-dimensional structure of a peptide is critical to its biological function. numberanalytics.com The chirality of the amino acids can significantly influence the peptide's binding affinity to receptors or enzymes. numberanalytics.com

During the synthesis of this compound and its analogues, several factors can lead to racemization (the conversion of a chiral amino acid from its L- or D-form to a mixture of both). The α-carbon of an amino acid is susceptible to epimerization, particularly during the activation of the carboxyl group for peptide bond formation. The histidine residue is notoriously prone to racemization, especially when its imidazole ring is not appropriately protected. bris.ac.uk

Strategies to Minimize Racemization:

Coupling Reagents: The choice of coupling reagent is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) to suppress racemization. doi.org Uronium/aminium-based reagents such as HBTU are also employed to facilitate efficient coupling with minimal loss of stereochemical integrity. nih.gov

Protecting Groups: The use of specific protecting groups on the imidazole ring of histidine can influence its susceptibility to racemization. For example, the use of Fmoc-His(3-Bum)-OH has been shown to reduce racemization compared to Fmoc-His(1-Trt)-OH in the synthesis of certain model peptides. bris.ac.uk

Reaction Conditions: Careful control of reaction conditions such as temperature and base is essential. The activation and coupling steps are often performed at low temperatures (e.g., 0 °C) to minimize racemization. patsnap.comdoi.org The type and stoichiometry of the base used can also have a significant impact. lookchem.com

Synthesis of Stereoisomers:

In some cases, the synthesis of different stereoisomers of a peptide is intentionally pursued to study the impact of stereochemistry on activity. This requires access to the corresponding D-amino acids. For example, in the synthesis of cyclopeptide alkaloids, different diastereoisomeric forms of the tripeptides were synthesized to determine the stereochemistry of the natural products. acs.org The synthesis of diastereomers of a peptide antibiotic, Novo29, was achieved by using Fmoc-protected (2R,3R)-hydroxyAsn and (2R,3S)-hydroxyAsn building blocks in SPPS. nih.govacs.org

The stereochemical purity of the final peptide is typically assessed using techniques such as chiral chromatography (HPLC with a chiral stationary phase), nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. bris.ac.uknumberanalytics.com For instance, the optical purity of GnRH analogue intermediates was confirmed by measuring their optical rotation.

Table 2: Stereochemical Control in Peptide Synthesis

Challenge Strategy Example
Racemization of Histidine Use of specific protecting groups Employing Fmoc-His(3-Bum)-OH instead of Fmoc-His(1-Trt)-OH. bris.ac.uk
Epimerization during coupling Use of coupling additives Addition of HOBt with DCC to suppress side reactions. doi.org
General Racemization Control of reaction conditions Performing coupling reactions at low temperatures (0 °C). doi.org

Advanced Structural Characterization and Conformational Analysis of H Glu His Gly Oh

Spectroscopic Probes for Tripeptide Conformation

Spectroscopic techniques are invaluable tools for investigating the conformational properties of peptides in solution. They provide insights into the average structural features and dynamic motions without the need for crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of peptides and proteins in solution. For H-Glu-His-Gly-OH, NMR studies can provide detailed information about the conformation of the peptide backbone and the orientation and mobility of the amino acid side chains.

Key NMR parameters used to study peptide conformation include:

Chemical Shifts: The chemical shifts of protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are highly sensitive to the local electronic environment and can indicate the presence of specific secondary structures. researchgate.net For instance, ¹³C chemical shifts of amino acid residues in peptides are used to gain insights into their conformation. researchgate.net

Coupling Constants (J-couplings): Three-bond J-couplings (³J) between adjacent protons, such as the amide proton and the alpha-proton (³J_HNα), can be used to determine torsional angles (phi angles) of the peptide backbone. nih.gov

Relaxation Parameters: Measurements of T1, T2, and heteronuclear NOEs provide information about the mobility of different parts of the peptide on various timescales, from picoseconds to seconds. nih.govpsu.edu This allows for the characterization of both fast internal motions and slower conformational exchanges. nih.govpsu.edu

Studies on similar tripeptides have demonstrated the utility of NMR in characterizing their conformational preferences. For example, an NMR and molecular dynamics study of L-pyroglutamyl-L-histidylglycine in both DMSO-d6 and D2O solutions revealed the presence of two stable conformations, both featuring an intramolecular hydrogen bond between the histidine side chain and the C-terminal carboxylate group. nih.gov Such intramolecular interactions are likely to play a significant role in dictating the preferred conformation of this compound as well.

The dynamics of both the backbone and side chains can be investigated using NMR relaxation experiments. scirp.orgfrontiersin.org These studies can reveal the flexibility of the peptide backbone and the motional freedom of the glutamic acid and histidine side chains, which can be important for molecular recognition and binding events. scirp.orgfrontiersin.org

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Tripeptides in D₂O This table is a generalized representation and actual values for this compound may vary.

Proton Glycine (B1666218) Residue Histidine Residue Glutamic Acid Residue
α-CH ~3.9 ~4.6 ~4.3
β-CH - ~3.2 ~2.1, ~2.5
γ-CH - - ~2.3
Imidazole (B134444) C2-H - ~8.7 -

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures.

For a short peptide like this compound, it is unlikely to form stable, well-defined secondary structures like long α-helices or extensive β-sheets. However, CD spectroscopy can reveal propensities for certain conformations, such as β-turns or polyproline II (PPII) helices, which are common in short peptides. nih.gov The so-called "random coil" state of peptides is now understood to be more structured than previously thought, often consisting of a mixture of conformations like PPII and β-strands. nih.gov

The CD spectrum of a peptide is influenced by its amino acid sequence and the surrounding environment (e.g., solvent, pH, temperature). For instance, the presence of the aromatic histidine residue in this compound can give rise to signals in the near-UV region (250-300 nm), which can provide information about the local environment of the imidazole ring. The far-UV region (190-250 nm) is dominated by the peptide backbone and is used to analyze secondary structure content. A minimum around 215-220 nm in the CD spectrum can be indicative of β-sheet formation. researchgate.netresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy Considerations for Tripeptide Structures

While solution-state techniques like NMR and CD spectroscopy provide valuable information about the dynamic and average conformations of peptides, solid-state methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) can offer high-resolution snapshots of specific, stable conformations.

X-ray Crystallography: This technique requires the formation of well-ordered crystals of the tripeptide. If successful, X-ray diffraction analysis can provide a detailed, atomic-resolution three-dimensional structure. However, obtaining suitable crystals of small, flexible peptides like this compound can be challenging. The inherent flexibility of the peptide may hinder the formation of a regular crystal lattice.

Cryo-Electron Microscopy (Cryo-EM): Traditionally used for large protein complexes, recent advances in cryo-EM have made it possible to determine the structures of smaller biomolecules, including self-assembling peptide nanofibers. acs.orgacs.orgnih.gov For a single tripeptide molecule, cryo-EM is not a standard approach. However, if this compound were to self-assemble into larger, ordered structures like fibrils or nanotubes, cryo-EM could be a powerful tool to elucidate the three-dimensional arrangement of the tripeptide units within the assembly. acs.orgacs.orgnih.gov For example, cryo-EM has been used to resolve the structure of nanofibers formed by the self-assembly of an N-Fmoc tripeptide, revealing a triple-stranded helical organization. acs.orgnih.gov

Molecular Flexibility and Preferred Conformations of this compound

The tripeptide this compound is expected to exhibit significant molecular flexibility due to several factors:

Glycine Residue: Glycine lacks a side chain, which allows for a much wider range of motion around its phi (Φ) and psi (Ψ) backbone dihedral angles compared to other amino acids. This flexibility can lead to a large number of accessible conformations.

Side Chain Rotamers: The glutamic acid and histidine side chains have multiple rotatable bonds, leading to various possible side-chain conformations (rotamers).

Solvent Interactions: In an aqueous environment, the peptide will be in constant motion, and its conformation will be influenced by interactions with surrounding water molecules.

Despite this flexibility, the tripeptide is likely to have certain preferred conformations that are energetically more favorable. These preferred conformations are determined by a balance of intramolecular and intermolecular forces, including:

Hydrogen Bonds: Intramolecular hydrogen bonds can form between the backbone amide and carbonyl groups, as well as involving the side chains of glutamic acid and histidine. As seen in a similar tripeptide, an intramolecular hydrogen bond between the histidine side chain and the C-terminal carboxylate group can stabilize the conformation. nih.gov

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and identify the most populated and energetically favorable conformations.

Impact of Amino Acid Sequence on Tripeptide Structural Features

The sequence of amino acids in a peptide is the primary determinant of its three-dimensional structure and function. libretexts.org Even a subtle change, such as altering the order of the amino acids in this compound, would result in a completely different molecule with distinct structural and chemical properties.

For example, consider the isomeric tripeptide H-His-Gly-Glu-OH. Although it has the same amino acid composition, the different arrangement of the residues leads to:

Different N- and C-termini: The free amino group is on histidine instead of glutamic acid, and the free carboxyl group is on glutamic acid instead of glycine. libretexts.org

Theoretical and Computational Approaches to Conformational Sampling

Theoretical and computational methods are indispensable for studying the conformational landscape of flexible molecules like this compound. These approaches complement experimental data and can provide a more detailed and dynamic picture of the peptide's behavior.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for exploring the conformational space of a peptide over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the peptide and identify its preferred conformations and the transitions between them. tandfonline.com These simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent like water, to understand how the environment influences the peptide's structure. tandfonline.com

Conformational Search Algorithms: Various algorithms, such as Monte Carlo methods and systematic grid searches, can be used to systematically explore the possible conformations of a peptide by varying its torsional angles. The energy of each conformation is then calculated using a force field, and the low-energy conformations are identified as the most probable structures.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of the electronic structure and energy of a molecule. researchgate.net While computationally expensive for large systems, QM calculations can be used to refine the structures of the most important conformations identified by molecular mechanics or MD simulations, providing more accurate information about their relative energies and geometries. researchgate.net

These computational approaches have been successfully applied to study the conformational preferences of various tripeptides. tandfonline.comnih.govacs.org For this compound, such studies could reveal the key intramolecular interactions that stabilize its preferred conformations and provide insights into its dynamic behavior in solution.

Molecular Recognition and Intermolecular Interactions of H Glu His Gly Oh

Metal Ion Coordination Chemistry of H-Glu-His-Gly-OH

The structure of this compound, particularly the presence of the histidine residue, makes it an effective ligand for various metal ions. The coordination chemistry is primarily driven by the imidazole (B134444) ring of histidine, but the terminal groups and the glutamic acid side chain also play crucial roles in stabilizing the resulting metal complexes. frontiersin.org

The imidazole side chain of histidine is one of the most versatile and important metal-binding ligands in biological systems. mdpi.com In the context of this compound, the histidine residue, being in the second position, allows for the formation of highly stable chelate rings with transition metal ions like copper(II), nickel(II), and zinc(II). frontiersin.org The two nitrogen atoms of the imidazole ring (Nπ and Nτ) can act as donors, and their involvement in coordination is pH-dependent. mdpi.com

For Cu(II) and Ni(II), the placement of histidine at the second position facilitates the simultaneous involvement of the N-terminal amino group, the imidazole nitrogen, and the intervening deprotonated amide nitrogen from the peptide backbone. frontiersin.org This arrangement leads to the formation of stable five- or six-membered fused chelate rings, which significantly enhances the stability of the complex. frontiersin.org The coordination often begins at the N-terminal amino nitrogen, and as the pH increases, the amide protons can be displaced by metal ions like Cu(II) and Ni(II), allowing the amide nitrogens to participate in binding. frontiersin.orgmdpi.com This results in very stable complexes; for instance, with copper, the CuH-1L complex can be detected at a pH as low as 4 and remains the predominant species up to pH 10. frontiersin.org

Zinc(II) coordination typically involves the imidazole nitrogen across a wide pH range, with the coordination sphere being completed by other donor atoms from amino acid side chains or water molecules. frontiersin.org Unlike Cu(II) and Ni(II), Zn(II) does not typically promote the deprotonation of the amide bond. frontiersin.org The versatility of the histidine imidazole ring makes it a tunable metal ligand, capable of participating in various coordination modes depending on the metal ion and the surrounding chemical environment. frontiersin.orgmdpi.com

The side-chain carboxylate group of glutamic acid and the C-terminal carboxylate of glycine (B1666218) can also participate in coordination. frontiersin.orgbibliotekanauki.pl These oxygen donors can act as additional binding sites, stabilizing the complex. frontiersin.orgacs.org For instance, in tripeptides, the C-terminal carboxylate can serve as a key anchor group. frontiersin.org The involvement of the glutamic acid side chain is particularly relevant and can be influenced by its position within the peptide sequence. researchgate.netmdpi.com In some cases, the glutamic acid side chain may play a spectator role and not directly coordinate with the metal ion. acs.org

The glycine residue, while lacking a side chain with a strong donor group, contributes through its backbone atoms. The C-terminal carboxylate group provides a key oxygen donor site. bibliotekanauki.pl The small size of the glycine residue also imparts flexibility to the peptide backbone, which can facilitate the optimal positioning of the primary donor groups (the N-terminal amine and the histidine imidazole) for metal chelation. nih.gov The involvement of these various donor atoms—the N-terminal amine, the histidine imidazole, the peptide backbone amides, and the carboxylate oxygens—allows for the formation of polydentate complexes with high stability. frontiersin.org

The stoichiometry of complexes formed between this compound and metal ions is typically mononuclear, with a 1:1 metal-to-ligand ratio being common, although bis-complexes (CuL2) can also form. researchgate.netnih.gov The stability of these complexes is quantified by their stability constants (log K), which reflect the strength of the metal-ligand interaction. The stability generally follows the Irving-Williams series: Cu(II) > Ni(II) > Zn(II). researchgate.netresearchgate.net

The specific position of the histidine residue is a critical determinant of complex stability. mdpi.com Peptides with histidine at the third position, such as Gly-Gly-His, are known to form exceptionally stable complexes with Cu(II) and Ni(II) due to the formation of a 4N chelation pattern. mdpi.comacs.org When histidine is in the first or second position, as in this compound, the stability can be slightly reduced compared to the GGH motif, but it remains significant. mdpi.com For example, in His-Gly-Gly, the imidazole nitrogen competes with the amide nitrogen for Ni(II) binding and can hinder amide deprotonation when complexing with Cu(II). mdpi.com

Table 1: Stability of Transition Metal Complexes with Related Amino Acids and Peptides This table provides context for the expected stability of this compound complexes based on data for its constituent amino acids and similar peptides. The stability follows the Irving-Williams order. researchgate.net

Metal IonLigandlog K₁ (Binary Complex)
Cu(II)Histidine10.18
Ni(II)Histidine8.70
Zn(II)Histidine6.53
Cu(II)Glycine8.22
Ni(II)Glycine5.79
Zn(II)Glycine5.03
Data derived from potentiometric studies of binary complexes. researchgate.net

Influence of Glutamic Acid Carboxylate and Glycine Amine/Carboxylate Groups on Coordination

Non-Covalent Interactions in Aqueous and Biological Mimicry

Beyond metal coordination, this compound engages in a variety of non-covalent interactions that are crucial for its structure and function in aqueous environments. These interactions, including salt bridges and π-system interactions, are fundamental in molecular recognition processes within biological systems. kinampark.comnih.govacs.org

A salt bridge is a non-covalent interaction that combines hydrogen bonding with electrostatic attraction. wikipedia.org It typically forms between oppositely charged residues, such as the anionic carboxylate group (RCOO⁻) of an acidic amino acid and the cationic group of a basic amino acid. wikipedia.org

In the context of this compound, an intramolecular salt bridge could potentially form between the side-chain carboxylate of glutamic acid (which is anionic at physiological pH) and the imidazole ring of histidine. The pKa of the histidine side chain is approximately 6.0-6.5, meaning it can be protonated and carry a positive charge at or below physiological pH. mdpi.comwikipedia.org This interaction would require a specific conformation of the peptide to bring the two side chains within the required distance of less than 4 Å. wikipedia.org

Salt bridges involving glutamic acid and histidine are known to occur in larger protein structures, contributing to their stability and specific folding patterns. researchgate.netnih.gov The strength and existence of such a bond are highly dependent on the pH of the environment, which dictates the protonation states of the involved residues. libretexts.org The formation of a salt bridge can stabilize a particular peptide conformation and is considered one of the strongest types of non-covalent residue-residue interactions. researchgate.net

The aromatic imidazole ring of the histidine residue is capable of participating in both cation-π and π-π stacking interactions, which are important for molecular recognition and protein stability. nih.govd-nb.info

Cation-π interactions occur between the electron-rich π-system of the neutral imidazole ring and a nearby cation. nih.govresearchgate.net These interactions are attractive and can be quite strong. nih.gov Conversely, if the histidine residue is protonated (His+), the interaction with another cation becomes repulsive. d-nb.inforesearchgate.net This pH-dependent switch between attractive and repulsive forces makes histidine a tunable interaction partner in biological systems. researchgate.net

π-π stacking interactions involve the non-covalent attraction between two aromatic rings. The neutral histidine imidazole ring can stack with other aromatic rings, such as those of phenylalanine, tyrosine, or tryptophan in proteins, with interaction energies in the range of -3.0 to -4.0 kcal/mol. nih.govresearchgate.net When the histidine is protonated, the π-π stacking interaction energy can increase significantly. d-nb.info Within a solution of this compound, intermolecular π-π stacking could occur between the histidine rings of two separate peptide molecules, potentially leading to self-association.

These non-covalent forces, though weaker than covalent or coordination bonds, are numerous and collectively play a critical role in defining the conformational landscape and interaction profile of this compound. nih.govd-nb.info

Hydrogen Bonding Networks and Their Role in Molecular Recognition

The molecular structure of this compound offers a rich landscape for the formation of extensive hydrogen bonding networks, which are critical for its specific molecular recognition properties. These networks arise from both the peptide backbone and the unique side chains of its constituent amino acids.

The peptide backbone itself contains repeating amide (-CONH-) groups, where the N-H group can act as a hydrogen bond donor and the C=O group can act as a hydrogen bond acceptor. These interactions are fundamental to the formation of secondary structures in peptides and proteins. nih.gov In this compound, these backbone interactions can facilitate self-assembly or binding to receptor sites.

The side chains of the amino acids significantly expand the hydrogen bonding potential:

Glutamic Acid (Glu): The carboxylic acid side chain (-CH₂-CH₂-COOH) is a potent hydrogen bond donor and acceptor. At physiological pH, this group is typically deprotonated to a carboxylate (-COO⁻), making it a strong hydrogen bond acceptor. imgt.org This allows for strong electrostatic interactions and hydrogen bonds with complementary positively charged or hydrogen-donating groups on other molecules.

Histidine (His): The imidazole ring of histidine is exceptionally versatile. Depending on the local pH, it can be neutral or positively charged (imidazolium ion). reddit.com This allows it to act as both a hydrogen bond donor and acceptor, facilitating complex catalytic and recognition functions in many enzymes. madsci.orgwikipedia.org Its ability to shuttle protons is a key feature in many biological processes. wikipedia.org

Glycine (Gly): Lacking a side chain, glycine provides significant conformational flexibility to the peptide. proteinstructures.com While its backbone atoms participate in hydrogen bonding, its primary role in the network is to allow the peptide to adopt conformations that optimize the hydrogen bonding interactions of the more functional glutamic acid and histidine residues.

The combination of these residues allows this compound to form a complex and adaptable hydrogen-bonding network. This network is crucial for recognizing and binding to specific molecular partners, as the precise spatial arrangement of donors and acceptors dictates the peptide's binding specificity and affinity. Theoretical studies on similar flexible tripeptides have shown that intramolecular hydrogen bonds, in conjunction with other forces, control the peptide's conformation and its ability to form larger assemblies. acs.org

Table 1: Potential Hydrogen Bonding Contributions of Residues in this compound
Amino Acid ResidueSide Chain GroupPotential H-Bonding RoleReference
Glutamic Acid (Glu)Carboxyl (-COOH)Donor and Acceptor (primarily acceptor as -COO⁻ at physiological pH) imgt.org
Histidine (His)ImidazoleDonor and Acceptor; Proton Shuttle reddit.commadsci.org
Glycine (Gly)None (H atom)Increases conformational flexibility for optimal network formation proteinstructures.com

Interactions with Model Biological Interfaces

Peptide-Surface Adsorption Phenomena (e.g., hydroxyapatite)

Hydroxyapatite (B223615) (HA), the primary mineral component of bone and teeth, serves as a critical model for studying peptide-surface interactions in biomineralization. The adsorption of this compound onto an HA surface is predicted to be a multifaceted process, driven by the distinct properties of its amino acid residues.

Glutamic Acid (Glu): The carboxyl groups of glutamic acid are known to have a strong affinity for the calcium ions (Ca²⁺) on the hydroxyapatite surface. royalsocietypublishing.orgnih.gov Molecular dynamics simulations and experimental studies have shown that glutamic acid adsorbs strongly to HA, with its carboxylate groups anchoring to surface calcium sites. acs.orgnih.gov This interaction is so significant that Glu can influence the morphology of growing HA crystals, preferentially adsorbing to the (001) crystal face and promoting the formation of plate-like structures. acs.orgnih.gov

Glycine (Gly): As a smaller and more flexible amino acid, glycine also adsorbs to the HA surface. Its adsorption is primarily mediated by interactions between its amino and carboxyl groups and the HA surface, though its binding is generally weaker than that of acidic amino acids like glutamate (B1630785). royalsocietypublishing.orgnih.gov Glycine does not show significant preferential binding to any specific crystal face and thus does not typically alter the rod-like habit of HA crystals. acs.org

Histidine (His): The imidazole ring of histidine also plays a role in binding to hydroxyapatite. jst.go.jp Studies on histidine-containing proteins have demonstrated their high affinity for HA, which can be attributed to interactions involving the ring's nitrogen atoms. jst.go.jpfrontiersin.org The adsorption of histidine and its derivatives has been shown to follow a Langmuir-type model and can inhibit crystal growth. jst.go.jp

Collectively, the this compound peptide is expected to adsorb strongly onto hydroxyapatite. The primary anchor would likely be the glutamic acid residue's side chain binding to surface calcium ions, supplemented by interactions from the histidine side chain and the peptide backbone's terminal groups. The glycine residue would provide the necessary flexibility for the peptide to orient itself optimally on the complex topography of the HA surface.

Table 2: Predicted Adsorption Characteristics of this compound Residues on Hydroxyapatite
ResiduePrimary Interacting GroupTarget on HA SurfacePredicted Binding StrengthReference
Glutamic AcidSide-chain carboxylate (-COO⁻)Calcium ions (Ca²⁺)Strong royalsocietypublishing.orgacs.org
HistidineImidazole ring nitrogensCalcium/Phosphate sitesModerate to Strong jst.go.jpresearchgate.net
GlycineBackbone amino/carboxyl groupsCalcium/Phosphate sitesWeak to Moderate acs.orgnih.gov

Enzymatic Modulation and Cellular Pathway Integration of H Glu His Gly Oh

Susceptibility of H-Glu-His-Gly-OH to Proteolytic Degradation

The tripeptide this compound, like other small peptides, is subject to breakdown by various proteolytic enzymes. This degradation is a fundamental biological process, essential for the recycling of amino acids and the regulation of peptide signaling. In the context of digestion, proteins are initially broken down into smaller peptides, including tripeptides, by enzymes such as pepsin, trypsin, and chymotrypsin (B1334515) in the stomach and small intestine. wikipedia.org These tripeptides are then further hydrolyzed into individual amino acids by peptidases present in the microvilli of intestinal cells before they can be absorbed into the bloodstream. ufsc.br

Identification of Key Peptidases and Proteases Involved in Hydrolysis

The specific peptidases and proteases that act on this compound are determined by the sequence of its amino acid residues. Generally, peptidases can be classified as exopeptidases, which cleave peptide bonds from the ends of a peptide chain, and endopeptidases, which cleave internal peptide bonds. mdpi.com

Key enzymes and systems involved in the hydrolysis of tripeptides include:

Aminopeptidases: These exopeptidases cleave the N-terminal amino acid (Glutamic acid in this case).

Carboxypeptidases: These exopeptidases remove the C-terminal amino acid (Glycine).

Dipeptidyl peptidases: These enzymes cleave dipeptides from the N-terminus.

Tripeptidases: These enzymes specifically hydrolyze tripeptides into their constituent amino acids. researchgate.net

Cell-envelope proteinases (CEPs): Found in some bacteria, these enzymes initiate the breakdown of proteins into smaller peptides. researchgate.net

Peptide Transport Systems: In bacteria, systems like the oligopeptide (Opp), dipeptide (DtpP), and tripeptide (DtpT) transport systems are responsible for moving peptides into the cell for further degradation by intracellular peptidases. mdpi.comresearchgate.net

While specific studies on the enzymatic degradation of this compound are not extensively detailed in the provided results, general principles of peptide hydrolysis apply. For instance, some proteases have specificities for certain amino acid residues. Trypsin, for example, cleaves after positively charged residues like lysine (B10760008) and arginine, while chymotrypsin targets aromatic residues. wikipedia.org Synthetic peptidases, such as palladium(II) complexes, have been shown to regioselectively cleave peptide bonds upstream of methionine and histidine residues. acs.org

It's also worth noting that non-enzymatic degradation can occur under certain conditions, such as acidic hydrolysis at high temperatures.

Analysis of Degradation Products and Kinetics

The complete hydrolysis of this compound results in the release of its three constituent amino acids: glutamic acid, histidine, and glycine (B1666218). The kinetics of this degradation would depend on several factors, including the specific enzyme(s) involved, their concentration, pH, and temperature.

Kinetic studies of amino acid degradation have shown that the process often follows first-order reaction kinetics. For example, the thermal degradation of various amino acids in both aqueous solutions and under pyrolytic conditions has been shown to conform to this model. researchgate.net The rate of degradation is also influenced by the chemical environment. For instance, the reaction of glutamic acid with the hydroxyl radical (OH) is significantly altered in a solvent phase compared to the gas phase due to the zwitterionic nature of the amino acid. researchgate.net

Enzyme/ConditionActionResulting ProductsRelevant Factors
General PeptidasesHydrolysis of peptide bondsGlutamic acid, Histidine, GlycineEnzyme concentration, pH, temperature
Acid HydrolysisBreakdown of peptide bonds at low pH and high temperatureGlutamic acid, Histidine, GlycinepH < 2.0, Temperature > 100°C

Role of this compound or its Constituents in Amino Acid Metabolism Pathways

The constituent amino acids of this compound—glutamic acid, histidine, and glycine—are all deeply integrated into central metabolic pathways. Once the tripeptide is hydrolyzed, these amino acids can be utilized by the cell for a variety of critical functions.

Integration of Glutamic Acid, Histidine, and Glycine into Central Metabolic Hubs

Glutamic acid, histidine, and glycine are non-essential amino acids in humans, meaning they can be synthesized by the body. wikipedia.org They are derived from and feed into key intermediates of glycolysis and the tricarboxylic acid (TCA) cycle.

Glutamic Acid (Glu): Glutamate (B1630785) is a central hub in amino acid metabolism. It can be synthesized from the TCA cycle intermediate α-ketoglutarate through transamination or by the action of glutamate dehydrogenase. wikipedia.orgnih.gov Conversely, glutamate can be deaminated to regenerate α-ketoglutarate, feeding into the TCA cycle for energy production. libretexts.org Glutamate also serves as a precursor for the synthesis of other amino acids, including glutamine, proline, and arginine. wikipedia.orglibretexts.org

Histidine (His): The degradation of histidine also leads to the formation of α-ketoglutarate. libretexts.org This pathway involves the conversion of histidine to urocanate and then to N-formiminoglutamate (FIGLU). The formimino group is then transferred to tetrahydrofolate (THF), a key component of one-carbon metabolism, leaving glutamate, which can then be converted to α-ketoglutarate. creative-proteomics.com Histidine itself is synthesized from a phosphorylated ribose derivative, which originates from glucose-6-phosphate in the glycolytic pathway. libretexts.org

Glycine (Gly): Glycine can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via serine. wikipedia.orglibretexts.org Glycine can also be interconverted with serine by the enzyme serine hydroxymethyltransferase (SHMT), a reaction that is a major source of one-carbon units for the folate cycle. wikipedia.org Glycine degradation can feed into the TCA cycle, and it is a precursor for the synthesis of important biomolecules like heme and glutathione (B108866). nih.gov

Amino AcidMetabolic Precursor(s)Key Metabolic Fate(s)Central Metabolic Hub Integration
Glutamic Acidα-Ketoglutarateα-Ketoglutarate, Glutamine, Proline, ArginineTCA Cycle
HistidineGlucose-6-Phosphate (via ribose derivative)α-Ketoglutarate (via Glutamate)Glycolysis, TCA Cycle
GlycineSerine (from 3-Phosphoglycerate)Serine, Heme, Glutathione, One-carbon unitsGlycolysis

Potential for this compound to Influence One-Carbon Metabolism

One-carbon metabolism is a critical network of pathways that transfer one-carbon units for the synthesis of nucleotides (purines and thymidine), the remethylation of homocysteine to methionine, and other essential biosynthetic reactions. nih.gov The constituent amino acids of this compound, particularly histidine and glycine, are directly involved in these pathways.

As mentioned, the catabolism of histidine generates a one-carbon unit that is transferred to tetrahydrofolate (THF). creative-proteomics.comresearchgate.net The interconversion of serine and glycine by serine hydroxymethyltransferase is a major contributor to the one-carbon pool. nih.govtavernarakislab.gr Therefore, the degradation of this compound can provide substrates that directly fuel one-carbon metabolism. This, in turn, can impact a wide range of cellular processes, including DNA synthesis and repair, and the regulation of gene expression through methylation.

This compound in Cellular Signaling Modulation (Mechanistic Research Focus)

While research specifically targeting the signaling roles of the tripeptide this compound is limited in the provided search results, the individual amino acid constituents are well-known signaling molecules.

Glutamic Acid: Glutamate is the primary excitatory neurotransmitter in the central nervous system. ijbs.com It activates both ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors. ijbs.comfrontiersin.org This signaling is crucial for synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in various neurological disorders. ijbs.com Glutamate signaling also plays a role in other tissues and even in plants. frontiersin.org

Histidine: Histidine is the precursor to histamine, a potent signaling molecule involved in local immune responses, inflammation, and as a neurotransmitter. creative-proteomics.commdpi.com The conversion is catalyzed by histidine decarboxylase. creative-proteomics.com

Glycine: Glycine itself can act as a neurotransmitter, primarily an inhibitory one in the spinal cord and brainstem, by activating ionotropic glycine receptors which are chloride channels. diabetesjournals.org It can also act as a co-agonist at NMDA-type glutamate receptors. In some contexts, such as in intestinal L-cells that secrete glucagon-like peptide-1 (GLP-1), glycine can cause membrane depolarization by opening chloride channels. diabetesjournals.org

Given that this compound is a small peptide, it is plausible that it could have signaling functions of its own, potentially by interacting with specific receptors or transporters. However, more research is needed to elucidate any direct signaling roles of this tripeptide. It is more likely that its primary influence on cellular signaling occurs through the bioactivity of its constituent amino acids following its degradation.

Investigation of Cellular Glycosylation Processes (based on related tripeptide research)

Glycosylation is a critical and complex enzyme-catalyzed post-translational modification where sugar moieties (glycans) are attached to proteins and lipids. thermofisher.comglycanage.comwikipedia.org This process is fundamental for a wide array of biological functions, including protein folding and stability, cell-cell interactions, and immune responses. nih.govfrontiersin.org The modification of proteins with glycans occurs primarily in the endoplasmic reticulum and the Golgi apparatus, involving a multitude of glycosyltransferases and glycosidases that ensure the precise construction of glycan structures. thermofisher.commdpi.com

While direct studies on this compound's effect on glycosylation are not extensively documented, research on other tripeptides suggests a potential for indirect influence. For instance, the stimulation of thyrotropin synthesis by a tripeptide hormone (Thyrotropin-releasing hormone, TRH) is known to trigger a cascade of events that includes the regulation of protein glycosylation. researchgate.net This indicates that signaling molecules, including certain tripeptides, can initiate pathways that ultimately modulate the activity of glycosylation enzymes. researchgate.net

The regulation of glycosylation can occur at the level of gene transcription for the enzymes involved. researchgate.net Given that tripeptides can act as signaling molecules, it is plausible that this compound could participate in signaling cascades that affect the expression or activity of glycosyltransferases or glycosidases, thereby altering the glycosylation patterns of cellular proteins. Dysregulation of these patterns is implicated in various diseases, highlighting the importance of understanding all potential modulators. nih.gov The complexity of these pathways, which are compartmentalized within the cell to control enzyme access to substrates, suggests that any molecule influencing these control mechanisms could have significant downstream effects on cellular function. thermofisher.comwikipedia.org

Potential Roles in Modulating Enzyme Activity

Peptides can directly interact with enzymes to modulate their activity, serving as substrates, inhibitors, or allosteric regulators. ontosight.ai The specific sequence of this compound, particularly the presence of a charged glutamic acid residue and a catalytically active histidine residue, suggests a high potential for specific interactions with enzyme active sites. proteinstructures.com

Interaction with Proteases

Research has shown that sequences containing elements of this tripeptide are recognized by specific proteases. For example, human immunodeficiency virus type 1 (HIV-1) protease cleaves lactate (B86563) dehydrogenase (LDH) at a specific decapeptide sequence that includes the motif Gly-Glu-His-Gly. nih.gov The cleavage occurs within a structurally mobile "strand-loop" element of LDH. nih.gov Kinetic studies on a synthetic decapeptide containing this sequence revealed that the glutamic acid residue at the P2' position (relative to the cleavage site) is important for binding to the HIV-1 protease active site. nih.gov This suggests that the Glu-His-Gly portion of the sequence plays a direct role in the enzyme-substrate interaction.

Table 1: Kinetic Parameters for HIV-1 Protease Cleavage of Rabbit Muscle LDH and a Synthetic Decapeptide Substrate. nih.gov
SubstrateK_m (µM)V_max/E_t (s⁻¹)V_max/K_mE_t (M⁻¹s⁻¹)
Rabbit muscle LDH1500 ± 6000.12 ± 0.0480
Ac-His-Gly-Trp-Ile-LeuGly-Glu-His-Gly-Asp-NH₂1400 ± 3000.13 ± 0.0290

Modulation of Other Enzymes

The presence of a charged amino acid, such as the glutamic acid in this compound, can significantly influence enzyme kinetics. Studies on peptidylglycine α-amidating monooxygenase (PAM), an enzyme involved in the C-terminal amidation of peptides, demonstrated this effect. When a tripeptide substrate containing a glutamic acid residue (D-Tyr-Glu-Gly) was used, the enzyme exhibited a different optimal pH (5.5-6.0) compared to substrates with neutral amino acids (pH 8.5). oup.com Furthermore, the kinetic parameters were substantially altered; the Michaelis constant (K_m) for the Glu-containing peptide was greatly increased, which was paralleled by an increased maximal velocity (V_max). oup.com This demonstrates that the glutamate residue directly affects the enzyme's binding affinity and catalytic turnover rate.

Table 2: Kinetic Constants for Peptidylglycine α-Amidating Monooxygenase with Various Tripeptide Substrates. oup.com
SubstratepHK_m (mM)Relative V_maxRelative V_max/K_m
D-Tyr-Val-Gly8.50.41.02.5
D-Tyr-Trp-Gly8.50.31.44.9
D-Tyr-Pro-Gly8.54.92.00.4
D-Tyr-Glu-Gly6.03.12.20.7

These findings support the principle that this compound has the potential to modulate the activity of various enzymes, with its effects being highly dependent on the specific enzyme's structure and catalytic mechanism.

Theoretical Models of this compound Involvement in Biological Networks

To comprehend the functional role of a single molecule like this compound within the vast complexity of a cell, theoretical models and network biology approaches are essential. Biological systems can be represented as complex networks where nodes represent biological entities (e.g., proteins, genes, metabolites) and edges represent the interactions between them. mdpi.comuni-konstanz.de These networks include protein-protein interaction (PPI) networks, gene regulatory networks, and metabolic pathways. mdpi.comoup.com

The position and connections of this compound within these networks can be theoretically modeled to predict its function. As a tripeptide, it can act as a signaling molecule, a metabolic intermediate, or a modulator of protein function. researchgate.netnih.gov Its involvement in a network can be conceptualized as a node connected to various other nodes (e.g., the enzymes it modulates, the receptors it binds, the transporters it uses). The analysis of such networks can reveal the broader biological processes influenced by the peptide. mdpi.com

Computational and Machine Learning Models

Systems-Level Communication Models

Another theoretical framework views biological processes as end-to-end digital communication systems. openbioinformaticsjournal.com In this model, information (e.g., a signal to alter cell function) is encoded, transmitted, and decoded. A peptide like this compound can be viewed as a message transmitted within this biological internetwork. It is produced at a source (a "transmitter network" such as the ribosome), travels through the cellular environment (the "channel"), and is received by a target molecule like a receptor or enzyme (the "receiver network"). openbioinformaticsjournal.com This model helps conceptualize how factors like concentration gradients (signal strength), diffusion (transmission delay), and enzymatic degradation (noise and information loss) can affect the peptide's ability to deliver its biological message effectively. openbioinformaticsjournal.com By applying principles from network and communication theory, researchers can build theoretical models to hypothesize the systemic role and impact of this compound.

Computational Chemistry and in Silico Modeling of H Glu His Gly Oh

Quantum Mechanical (QM) Studies for Electronic Structure and Reactivity Insights

Analysis of Protonation States and Acid Dissociation Constants (pKa) of H-Glu-His-Gly-OH

The protonation state of this compound is crucial for its structure and function, as it contains multiple ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of glutamic acid and histidine. bachem.com The pKa values of these groups determine the peptide's net charge at a given pH. bachem.com

Computational methods, including those based on the Poisson-Boltzmann equation and hybrid quantum mechanics/molecular mechanics (QM/MM), are employed to predict the pKa values of amino acid residues within peptides. nih.govacs.org These calculations are essential as the local environment within the peptide can significantly shift pKa values from those of free amino acids. nih.gov For this compound, the pKa values for the ionizable groups are influenced by their proximity to one another. Standard pKa values for the constituent amino acids are approximately 4.25 for glutamic acid, 6.0 for histidine, 2.34 for the C-terminal carboxyl group, and 9.69 for the N-terminal amino group. bachem.com However, experimental and computational studies on tripeptides containing these residues have shown that these values can be modulated by the peptide sequence. researchgate.net For example, a study on tripeptides composed of glutamic acid, glycine (B1666218), and histidine reported experimentally determined pKa values that reflect the influence of the adjacent amino acids. researchgate.net

Table 1: Standard and Computationally Relevant pKa Values of Ionizable Groups in Peptides.
Ionizable GroupStandard pKa Value bachem.comNotes
C-terminal Carboxyl2.34The actual pKa values in this compound will be influenced by the microenvironment created by the adjacent amino acid residues. nih.govresearchgate.net Computational models aim to predict these shifts. nih.gov
Glutamic Acid Side Chain4.25
Histidine Side Chain6.0
N-terminal Amino9.69

Reaction Mechanisms and Transition State Analysis of this compound Transformations

Computational studies can elucidate the mechanisms of chemical transformations involving this compound, such as peptide bond formation or degradation. These studies often involve locating transition states and calculating activation barriers. For instance, research on the formation of a dipeptide from glycine molecules showed that the reaction proceeds through a four-membered ring in the transition state. whiterose.ac.uk In more complex scenarios, such as enzyme-catalyzed reactions, computational models can explore different mechanistic pathways. For example, in the context of snake venom phospholipase A2, computational studies have detailed the roles of specific residues like His47 and Asp48 in the catalytic cycle, including the formation and collapse of a tetrahedral intermediate. rsc.org Similar principles can be applied to understand potential transformations of this compound, such as cyclization or hydrolysis, by modeling the reaction coordinates and energy profiles.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular dynamics simulations provide a window into the dynamic nature of this compound, capturing its conformational flexibility and interactions with its environment over time. These simulations are crucial for understanding how the peptide behaves in a biological context.

Solvent Effects on this compound Conformation and Interactions

The surrounding solvent has a profound impact on the conformation of peptides. caltech.edufigshare.comacs.org MD simulations can explicitly model solvent molecules, typically water, to study these effects. For tripeptides, aqueous solvent has been shown to preferentially stabilize certain secondary structures, like the α-helix, over others. caltech.edufigshare.comacs.org The presence of explicit water molecules in simulations can significantly alter the conformational landscapes of trimers by forming hydrogen bonds with the peptide backbone. researchgate.net Computational studies on other peptides have demonstrated that different solvents, such as chloroform, DMSO, and methanol, can induce distinct conformational preferences, highlighting the critical role of the solvent in determining peptide structure. rsc.org For this compound, MD simulations in an aqueous environment would reveal the dynamic interplay between the peptide and water molecules, influencing its folded or extended states.

Temperature and pH Dependence of this compound Dynamics

Temperature and pH are key environmental factors that can alter the dynamics and stability of peptides. rsc.orgbilkent.edu.tr MD simulations can be performed at different temperatures and pH levels to investigate these dependencies. Studies on other peptides have shown that increasing temperature can lead to the disintegration of self-assembled structures, with the stability being dependent on factors like counterions present in the solution. rsc.orgbilkent.edu.tr The effect of pH can be modeled by altering the protonation states of the ionizable residues in the peptide, which in turn affects electrostatic interactions and conformational preferences. tandfonline.comnih.gov For this compound, changes in pH would significantly alter its charge distribution due to the ionizable side chains of glutamic acid and histidine, leading to different dynamic behaviors and conformational ensembles that can be explored through MD simulations. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogues

QSAR and cheminformatics are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.net These methods are valuable for designing novel peptides with desired properties. researchgate.net

Molecular Docking and Binding Affinity Predictions for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between the tripeptide this compound and its potential protein targets. The process involves sampling the conformational space of the peptide and the protein's binding site and then ranking the generated poses using a scoring function, which estimates the binding affinity. The binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, quantifies the strength of the interaction.

The interaction of this compound with protein targets is governed by a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The glutamic acid (Glu) residue, with its acidic side chain, can form salt bridges with positively charged residues like lysine (B10760008) (Lys) and arginine (Arg) or hydrogen bonds with polar amino acids. researchgate.netplos.org The histidine (His) residue is particularly versatile; its imidazole (B134444) side chain can act as both a hydrogen bond donor and acceptor and can participate in pi-stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.netmdpi.com Additionally, the imidazole ring of histidine can engage in cation-pi interactions with positively charged amino acids. plos.org The glycine (Gly) residue, being the smallest amino acid, provides conformational flexibility to the peptide backbone, allowing it to adopt an optimal conformation for binding within a constrained active site. nih.gov

Molecular docking simulations can predict the binding poses and estimate the binding energy of this compound to various proteins. For instance, docking studies could reveal key interactions, such as hydrogen bonds between the peptide's amide backbone or side chains and amino acid residues in the protein's active site. nih.govajgreenchem.com The accuracy of these predictions can be enhanced by incorporating water molecules into the simulation, as they can mediate protein-ligand interactions by forming hydrogen bond networks. mdpi.com

The prediction of binding affinity is a critical aspect of molecular docking. Scoring functions are used to estimate the free energy of binding. These functions can be physics-based, empirical, or knowledge-based. More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to refine the binding affinity predictions obtained from initial docking calculations. mdpi.com

Interactive Data Table: Predicted Interactions of this compound with Protein Residues

This compound ResiduePotential Interacting Protein ResiduesType of Interaction
Glutamic Acid (Glu)Lysine (Lys), Arginine (Arg)Salt Bridge, Hydrogen Bond
Glutamic Acid (Glu)Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)Hydrogen Bond
Histidine (His)Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)π-π Stacking
Histidine (His)Lysine (Lys), Arginine (Arg)Cation-π Interaction
Histidine (His)Aspartic Acid (Asp), Glutamic Acid (Glu)Hydrogen Bond, Salt Bridge
Glycine (Gly)VariousProvides conformational flexibility
Peptide BackboneVariousHydrogen Bonds

De Novo Peptide Design and Virtual Screening Methodologies Utilizing this compound Motifs

De novo peptide design aims to create novel peptide sequences with desired structures and functions from scratch. The this compound motif can serve as a valuable building block or fragment in such design strategies due to the diverse chemical properties of its constituent amino acids. Computational methods for de novo design can be broadly categorized into sequence-based and structure-based approaches. Sequence-based methods might involve generating peptide libraries by randomly combining amino acids and then filtering them based on desired properties. nih.gov Structure-based methods, on the other hand, build a peptide in a stepwise manner within a target protein's binding site. plos.org

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a drug target. mdpi.com When utilizing the this compound motif, virtual screening can be employed in several ways. One approach is to screen a virtual library of tripeptides to identify sequences that exhibit better binding affinity or specificity to a target protein than the original this compound. nih.gov Another strategy is to incorporate the Glu-His-Gly motif into larger peptide scaffolds and then screen these libraries for enhanced activity. mdpi.com

The process of virtual screening of peptide libraries typically involves the following steps:

Library Generation: Creation of a diverse virtual library of peptides. This can include variations of the this compound sequence or its incorporation into larger peptides. mdpi.com Some platforms provide pre-generated libraries of peptides for screening. mdpi.com

Molecular Docking: Each peptide in the library is docked into the binding site of the target protein to predict its binding conformation and affinity. mdpi.com

Scoring and Ranking: The docked peptides are ranked based on their predicted binding energies or other scoring functions.

Post-processing and Filtering: The top-ranked peptides may be subjected to further analysis, such as ADME (absorption, distribution, metabolism, and excretion) property prediction, to assess their drug-like characteristics. researchgate.net

The use of non-natural amino acids can significantly expand the chemical space for peptide design and optimization. nih.gov Virtual screening workflows can be adapted to include libraries of non-natural amino acids, potentially leading to the discovery of peptides with improved properties. nih.gov

Interactive Data Table: Virtual Screening Workflow for this compound Analogs

StepDescriptionKey Considerations
1. Library DesignGenerate a virtual library of tripeptides based on the GHG motif.Include variations in sequence, stereochemistry, and non-natural amino acids.
2. Target PreparationPrepare the 3D structure of the target protein.Define the binding site and ensure correct protonation states of residues.
3. Molecular DockingDock each peptide from the library into the target's binding site.Choose an appropriate docking algorithm and scoring function.
4. Hit IdentificationSelect the top-scoring peptides based on predicted binding affinity.Set a threshold for binding energy or score.
5. Post-Screening AnalysisFurther evaluate the selected hits for properties like stability and synthesizability.Perform molecular dynamics simulations for top candidates to assess complex stability.

Integration of Machine Learning and Artificial Intelligence for Peptide Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netnih.gov For this compound and its analogs, QSAR models can be developed to predict activities such as antimicrobial, anticancer, or antihypertensive effects. rsc.org These models are built by correlating molecular descriptors (physicochemical properties derived from the peptide's structure) with experimentally determined biological activities. nih.gov The descriptors can range from simple 1D properties like molecular weight to complex 3D fields as used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov

Interactive Data Table: Machine Learning Models for Peptide Property Prediction

Machine Learning ModelPredicted PropertyInput Features
Random ForestAntihypertensive activityAmino acid composition, dipeptide composition, physicochemical properties mdpi.com
Support Vector Machine (SVM)Anticancer activityPseudo amino acid composition (PseAAC) mdpi.com
Recurrent Neural Network (RNN)Solubility, HemolysisPeptide sequence cbirt.net
Graph Neural Network (GNN)Binding Affinity3D structure of peptide-protein complex mdpi.com
3D-QSAR (CoMFA/CoMSIA)Antioxidant activitySteric, electrostatic, hydrophobic, and hydrogen bond fields researchgate.net

Advanced Analytical Methodologies for H Glu His Gly Oh Research and Quality Control

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for the separation and quantification of H-Glu-His-Gly-OH from complex mixtures, including synthesis reaction media and biological matrices. The choice of chromatographic mode is dictated by the physicochemical properties of the peptide and the analytical goal.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantitation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of peptides like this compound. google.comnih.gov This method separates molecules based on their hydrophobicity. google.com The stationary phase is typically a nonpolar material, such as C18-modified silica, while the mobile phase is a polar solvent system, often a mixture of water and an organic modifier like acetonitrile, containing additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. google.com

The purity of this compound is determined by integrating the peak area of the main peptide and comparing it to the total area of all peaks in the chromatogram. google.com For quantitative analysis, a calibration curve is constructed using standards of known concentration. The concentration of the peptide in an unknown sample is then determined by comparing its peak area to the calibration curve. UV detection is commonly employed, with wavelengths between 210-220 nm being sensitive to the peptide backbone, while 280 nm is used for peptides containing aromatic amino acids like tyrosine or tryptophan. elementlabsolutions.com

Table 1: Typical RP-HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18, 5 µm particle size, 150 x 4.6 mmProvides hydrophobic stationary phase for separation.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape and ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the peptide.
Gradient 5-60% B over 30 minutesGradually increases hydrophobicity to elute compounds.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 214 nmDetects the peptide bonds.
Column Temperature 30°CEnsures reproducible retention times.

This table presents a generalized set of starting conditions for RP-HPLC analysis of peptides. Actual conditions may need to be optimized for specific instruments and sample matrices.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptide Analysis

For highly polar peptides that are poorly retained in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. halocolumns.com In HILIC, the stationary phase is polar (e.g., silica, amide, or penta-hydroxy), and the mobile phase is a high-concentration organic solvent with a small amount of aqueous buffer. halocolumns.commdpi.comlcms.cz A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. halocolumns.comlcms.cz The elution of more polar compounds occurs later, which is the opposite of RP-HPLC. lcms.cz

This compound, with its charged and polar amino acid residues, is well-suited for HILIC analysis. This technique is particularly useful for separating it from other polar compounds and for applications where high organic mobile phases are advantageous, such as interfacing with mass spectrometry. mdpi.com The tripeptide Gly-Gly-His has been utilized as a test probe in HILIC studies. sigmaaldrich.com

Table 2: HILIC Method Parameters for Polar Peptide Separation

ParameterTypical ConditionRationale
Column Amide or Penta-hydroxy, 3-5 µmPolar stationary phase for hydrophilic interactions.
Mobile Phase A Acetonitrile with 0.1% Formic AcidHigh organic content for retention in HILIC mode.
Mobile Phase B Water with 0.1% Formic AcidAqueous component to facilitate elution.
Gradient 95-50% A over 20 minutesDecreasing organic content to elute polar analytes.
Flow Rate 0.5 mL/minOptimized for smaller particle size columns.
Detection ESI-MSCompatible with high organic mobile phases.
Column Temperature 40°CInfluences the thickness of the aqueous layer and retention.

This table provides representative HILIC conditions. Method development is crucial to optimize separation for specific polar peptides.

Chiral Chromatography for Stereoisomer Resolution

The biological activity of peptides is highly dependent on their stereochemistry. Since this compound contains chiral centers (at the alpha-carbons of glutamic acid and histidine), it is crucial to resolve and quantify its stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary method for this purpose. libretexts.orgmdpi.com

This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the peptide, leading to their separation. libretexts.orgmdpi.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. researchgate.net The resolution of D- and L-amino acids is a key application of this technique, which is essential for ensuring the stereochemical purity of synthetic peptides like this compound. mdpi.com

Mass Spectrometry (MS) for Definitive Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Formation

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally fragile molecules like peptides without causing significant fragmentation. vanderbilt.edulibretexts.org In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions.

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. wikipedia.orgpressbooks.pub In an MS/MS experiment, a specific precursor ion of the peptide (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. pressbooks.pub

The fragmentation typically occurs at the peptide bonds, leading to the formation of characteristic b- and y-ions. wikipedia.org The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the fragment ions in the MS/MS spectrum, the amino acid sequence can be deduced de novo (without prior knowledge of the sequence). wikipedia.orgscirp.org This fragmentation analysis provides definitive confirmation of the primary structure of this compound. The presence of histidine can influence fragmentation patterns, often promoting cleavage at its C-terminal side. nih.gov

Table 3: Common Fragment Ions in Peptide Tandem Mass Spectrometry

Ion TypeFragment StructureInformation Provided
b-ions H-(NH-CHR-CO)n-1-NH-CHR-C≡O⁺Sequence from the N-terminus
y-ions H₂⁺-NH-CHR-(CO-NH-CHR)n-1-COOHSequence from the C-terminus
a-ions b-ion - COOften observed alongside b-ions
Neutral Losses Loss of H₂O or NH₃Indicates presence of specific amino acids (e.g., Glu, His)

This table summarizes the main types of fragment ions observed in CID-based tandem mass spectrometry of peptides.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) has become a powerful analytical tool for the separation of biomolecules, including peptides like this compound. sciex.com Its high separation efficiency, short analysis times, and minimal sample consumption make it an ideal technique for peptide analysis and quality control. sciex.comijpsjournal.com The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore capillary under the influence of a high-voltage electric field. sciex.comlibretexts.org

In the context of this compound, Capillary Zone Electrophoresis (CZE), the simplest form of CE, is particularly applicable. sciex.com Separation in CZE is based on the charge-to-size ratio of the analytes. libretexts.orgresearchgate.net The peptide, possessing ionizable groups from the glutamic acid and histidine residues as well as the N- and C-termini, will carry a specific net charge depending on the pH of the background electrolyte (BGE). This net charge, along with its hydrodynamic radius, dictates its electrophoretic mobility and, consequently, its migration time. libretexts.org

The high-resolution capability of CE allows for the separation of the target peptide from impurities, synthetic by-products, or degradation products, such as isomers. nih.gov For instance, CE can effectively separate diastereomers of peptides, which is crucial for ensuring stereochemical purity. nih.govcapes.gov.br The separation of aspartyl tripeptide isomers has been demonstrated, highlighting CE's ability to resolve subtle structural differences. nih.gov While specific studies on this compound are not widespread, the principles derived from the analysis of similar tripeptides are directly applicable. researchgate.netharvard.edu The use of various BGE compositions, pH adjustments, and capillary coatings can be optimized to achieve baseline resolution of this compound from closely related species. researchgate.net

ParameterDescriptionRelevance to this compound Analysis
Technique Capillary Zone Electrophoresis (CZE)Separates based on charge-to-size ratio, ideal for charged peptides. sciex.comlibretexts.org
Capillary Fused-silica (coated or uncoated)The surface chemistry affects electroosmotic flow (EOF) and prevents solute adsorption. libretexts.orgnvkc.nl
Background Electrolyte (BGE) Buffer solution (e.g., phosphate, borate)Controls the pH, which determines the net charge of the peptide and its migration velocity. researchgate.net
Voltage High voltage (e.g., 10-30 kV)Drives the separation, leading to high efficiency and short analysis times. sciex.com
Detection UV Absorbance (e.g., 200-220 nm)The peptide bond absorbs in the low UV range, allowing for direct detection. nvkc.nl

Potentiometric and Conductometric Titrations for Physicochemical Parameter Determination

Potentiometric and conductometric titrations are classical yet powerful methods for determining key physicochemical parameters of ionizable molecules like this compound. These techniques are essential for characterizing the acid-base properties of the peptide, which are governed by its constituent amino acids: glutamic acid (with a side-chain carboxyl group), histidine (with a side-chain imidazole (B134444) group), the N-terminal amino group, and the C-terminal carboxyl group.

Potentiometric titration involves measuring the potential (or pH) of the peptide solution as a function of the volume of added titrant (an acid or a base). nih.gov This method is widely used to determine the pKa values of the ionizable groups within a peptide. nih.govwebsite-files.com The pKa value is the pH at which a specific group is 50% ionized. For this compound, multiple pKa values corresponding to its different ionizable groups can be determined. From the titration curve, the isoelectric point (pI), the pH at which the peptide has no net charge, can also be ascertained. website-files.com This parameter is critical for purification protocols and formulation development. Research on model peptides has successfully used potentiometric titrations to determine the pK values for the γ-carboxyl group of glutamic acid and the imidazole group of histidine. nih.gov

Conductometric titration measures the electrical conductivity of the solution as the titrant is added. oup.comasianpubs.org The conductivity changes as the concentration and mobility of ions in the solution are altered during neutralization. The resulting plot of conductivity versus titrant volume shows distinct breaks corresponding to the equivalence points. This technique can supplement potentiometric data and is particularly useful for differentiating and quantifying various prototropic (proton-transferring) groups within a molecule. oup.com Studies on copolypeptides containing lysine (B10760008) and glutamic acid have demonstrated that conductometric titrations can effectively identify and estimate different acidic and basic groups. oup.com

The data below represents typical pKa values for the ionizable groups found in the constituent amino acids of this compound, as determined in model peptide systems.

Ionizable GroupAmino Acid ResidueTypical pKa Value (in model peptides)Reference
γ-CarboxylGlutamic Acid (Glu)~4.25 nih.gov
ImidazoleHistidine (His)~6.54 nih.gov
α-Amino (N-terminus)Glutamic Acid (Glu)~8.00 nih.gov
α-Carboxyl (C-terminus)Glycine (B1666218) (Gly)~3.67 nih.gov

Note: These values are derived from alanine-based pentapeptides and serve as an approximation. The exact pKa values for this compound would need to be determined experimentally.

Hyphenated Techniques in this compound Analysis (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled sensitivity and specificity for peptide analysis. ijarnd.com The most powerful and widely used of these for peptide characterization is Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.com

LC-MS combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the mass-analyzing capability of Mass Spectrometry (MS). chromatographyonline.com For this compound, a reversed-phase HPLC method would typically be used to separate the peptide from a mixture based on its hydrophobicity. The eluent from the HPLC column is then introduced into the mass spectrometer. chromatographyonline.com

Electrospray Ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that keeps the molecule intact, primarily generating protonated molecular ions [M+H]⁺. chromatographyonline.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly accurate molecular weight determination for this compound.

For structural confirmation and sequencing, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the [M+H]⁺ ion of the peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (e.g., b-ions and y-ions) provide information about the amino acid sequence. For example, the analysis of similar tripeptides has shown that the fragmentation patterns can differentiate between isomers. nih.gov The specific fragmentation pattern of this compound would serve as a unique fingerprint for its positive identification.

The combination of Capillary Electrophoresis with Mass Spectrometry (CE-MS) is another potent hyphenated technique. nih.gov It merges the high separation efficiency of CE with the sensitive and selective detection of MS, making it highly effective for analyzing complex peptide mixtures and identifying impurities or degradation products. nih.gov

TechniqueParameterTypical Value / Observation for Tripeptide AnalysisReference
LC Mode Reversed-Phase HPLCC18 column with a water/acetonitrile gradient containing formic acid. tandfonline.comresearchgate.net
MS Ionization Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺. tandfonline.comshodex.com
MS Analysis Full ScanDetermines the m/z of the intact peptide for molecular weight confirmation. shodex.com
MS/MS Analysis Collision-Induced Dissociation (CID)Fragments the peptide to produce sequence-specific b- and y-ions for structural verification. nih.gov

Future Perspectives and Interdisciplinary Research Avenues for H Glu His Gly Oh

H-Glu-His-Gly-OH as a Building Block in Biomaterial Science and Engineering

The design of novel biomaterials that mimic the natural extracellular matrix (ECM) is a cornerstone of tissue engineering and regenerative medicine. mdpi.com Short peptides are increasingly recognized as ideal building blocks for these materials due to their biocompatibility, biodegradability, and the ability to program their function through amino acid sequence. beilstein-journals.orgd-nb.info The self-assembly of peptides is governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to the formation of ordered nanostructures like hydrogels, nanofibers, and nanotubes. beilstein-journals.orgnih.gov

The this compound sequence is particularly well-suited for creating "smart" biomaterials that respond to environmental cues.

Glutamic Acid (Glu): Possesses a carboxyl group in its side chain, which is negatively charged at physiological pH. libretexts.org This imparts hydrophilicity and provides sites for electrostatic interactions.

Histidine (His): The imidazole (B134444) side chain of histidine has a pKa near physiological pH (~6.0), allowing it to switch between a neutral and a positively charged state with small changes in the local environment. libretexts.org This makes it an ideal component for pH-responsive materials. frontiersin.org Histidine is also well-known for its ability to coordinate with metal ions. researchgate.net

Glycine (B1666218) (Gly): As the smallest amino acid, glycine provides maximal conformational flexibility to the peptide backbone, facilitating the adoption of secondary structures required for self-assembly. libretexts.org

This unique combination allows for the design of biomaterials where properties like swelling, stiffness, and molecular release could be triggered by changes in pH or the presence of specific metal ions. For instance, a hydrogel based on this compound could be engineered to be stable at a neutral pH but dissolve or soften in the slightly acidic microenvironment of a tumor or a site of inflammation, enabling targeted drug delivery. frontiersin.org

Table 1: Potential Contributions of this compound Residues to Biomaterial Properties

Amino AcidKey PropertyPotential Function in a Biomaterial
Glutamic Acid (Glu) Negatively charged, hydrophilicEnhances water absorption (hydrogel formation), provides sites for electrostatic cross-linking. libretexts.orgroyalsocietypublishing.org
Histidine (His) pH-responsive charge, metal coordinationConfers pH-sensitivity for controlled assembly/disassembly, creates binding sites for metal ions (e.g., for catalysis or growth factor sequestration). frontiersin.orgresearchgate.net
Glycine (Gly) Conformationally flexibleAllows the peptide to adopt varied secondary structures (e.g., β-sheets) necessary for forming stable nanofibers and scaffolds. libretexts.orguni-halle.de

Elucidation of Novel Biological Roles and Molecular Targets in Basic Research Models

Many short peptides, often generated through the proteolytic processing of larger proteins, act as signaling molecules with distinct biological functions. For example, the tripeptide Gly-Pro-Glu (GPE), the N-terminal sequence of insulin-like growth factor-1 (IGF-1), is known to be a neuroactive peptide that can modulate neurotransmitter release. nih.govnih.gov Similarly, glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine) is a critical endogenous antioxidant. nih.gov

The potential biological activities of this compound remain largely uncharacterized, presenting a significant opportunity for basic research. Given its components, several hypotheses can be formulated:

Neuromodulation: The presence of glutamic acid, a primary excitatory neurotransmitter, suggests a potential role in the central nervous system. libretexts.org Research on the related peptide GPE has shown it can stimulate acetylcholine (B1216132) release and may offer neuroprotection. nih.govnih.gov It is plausible that this compound could interact with glutamate (B1630785) receptors or other neuronal targets.

Metal Ion Homeostasis: The histidine residue's strong affinity for divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺) suggests a role in metal transport or sequestration. researchgate.netnih.gov Dysregulation of these metals is implicated in neurodegenerative diseases, making peptides that can chelate them of significant interest.

Biomarker Potential: A closely related protein, H-Glu(His-OH)-OH, has been identified as a potential biomarker for neuronal damage and is found at elevated levels in the cerebral cortex of Alzheimer's disease patients. biosynth.com This raises the possibility that this compound or its metabolites could also serve as biomarkers for neurological or metabolic disorders.

Future studies using animal models and cell-based assays are needed to screen for the bioactivity of this compound and identify its molecular binding partners.

Development of this compound-Based Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological processes in real-time within living systems. Peptides are excellent scaffolds for such probes due to their biocompatibility and tunable properties. mdpi.com The development of peptide-based biosensors for detecting metal ions, enzymes, and other analytes is a rapidly growing field. researchgate.netmdpi.com

The structure of this compound is highly suitable for the design of fluorescent or electrochemical probes. The histidine residue is a key feature, as its interaction with metal ions like Cu²⁺ is known to quench the fluorescence of nearby fluorophores. mdpi.comresearchgate.net This principle can be exploited to create "signal-off" sensors.

Table 2: Hypothetical Design of a this compound-Based Fluorescent Probe for Cu²⁺ Detection

ComponentFunctionMechanism of Action
This compound Recognition ElementThe histidine residue provides a specific, high-affinity binding site for Cu²⁺ ions. mdpi.com
Dansyl Chloride (or other fluorophore) Signal ReporterCovalently attached to the N-terminal glutamic acid. Emits a fluorescent signal.
Copper (II) Ion (Cu²⁺) Analyte/QuencherUpon binding to the histidine residue, the paramagnetic Cu²⁺ quenches the fluorescence of the nearby dansyl group through energy or electron transfer. researchgate.net
Result "Signal-Off" SensorThe fluorescent signal is high in the absence of Cu²⁺ and decreases proportionally as the ion concentration increases, allowing for quantitative detection.

By modifying the peptide sequence or the attached reporter group, this platform could be adapted to detect other analytes. For example, if the this compound sequence were found to be a substrate for a specific protease, a probe could be designed where the fluorophore and a quencher are separated by the cleavage event, leading to a "signal-on" response.

Advances in Computational Design for Tailored Peptide Functionalities

In silico or computational methods are revolutionizing drug discovery and material science by allowing for the rational design of molecules with specific properties, thereby reducing the time and cost of experimental screening. tandfonline.com Computational approaches can be used to predict how a peptide will fold, bind to a protein target, and self-assemble. tandfonline.commdpi.com

For this compound, computational tools could be employed to:

Model Target Binding: Docking simulations could predict the binding affinity and orientation of this compound to the active sites of various enzymes or receptors, helping to prioritize targets for experimental validation. researchgate.net

Design Analogs with Enhanced Function: Structure-activity relationship (SAR) studies could be performed in silico. For example, each amino acid could be computationally substituted with other natural or non-canonical amino acids to predict how these changes would affect binding potency or stability. mdpi.combakerlab.org This could lead to the design of more potent agonists or inhibitors.

Predict Self-Assembly: Molecular dynamics (MD) simulations can model the interactions between multiple peptide molecules to predict how they will self-assemble into larger nanostructures under different conditions (e.g., pH, concentration). mdpi.com This would guide the experimental design of novel biomaterials.

These computational strategies offer a powerful way to explore the vast chemical space around the this compound template and to rapidly develop derivatives with functionalities tailored for therapeutic or biotechnological applications.

Potential in Fundamental Studies of Peptide Evolution and Self-Assembly

Self-assembly is a fundamental process in nature, responsible for the formation of complex biological structures from simple molecular building blocks. beilstein-journals.orgwikipedia.org Short, amphiphilic peptides—those with both hydrophobic and hydrophilic regions—are considered primitive models for understanding how proteins fold and aggregate. nih.gov

This compound, with its distinct polar (Glu, His) and non-polar/flexible (Gly) characteristics, is an excellent model system for studying the fundamental principles of peptide self-assembly. nih.gov Key research questions include:

How does pH influence the assembly process by altering the charge of the histidine residue?

Can the presence of different metal ions direct the assembly into distinct morphological structures (e.g., fibers vs. spheres)?

What is the role of the flexible glycine linker in the kinetics and thermodynamics of assembly?

By studying how this simple tripeptide organizes into ordered structures, researchers can gain insight into the more complex self-assembly pathways of larger proteins, including those associated with amyloid diseases. nih.govbachem.com Furthermore, understanding the functional capabilities of such a minimal peptide contributes to theories on prebiotic chemistry and the evolution of functional proteins from a limited set of primordial peptides.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing H-Glu-His-Gly-OH, and how do yields and purity vary across protocols?

  • Methodology : Solid-phase peptide synthesis (SPPS) and solution-phase synthesis are common. SPPS offers higher purity (>90% in optimized protocols) but requires specialized resin and coupling agents like HBTU . Solution-phase methods may yield lower purity (70–85%) but are cost-effective for large-scale production.
  • Data Comparison :

MethodAverage Yield (%)Purity (%)Key Challenges
SPPS60–7590–95Deprotection efficiency
Solution40–5570–85Side reactions during coupling
  • Validation : Use HPLC and mass spectrometry to confirm purity and sequence .

Q. Which analytical techniques are most reliable for characterizing the conformational stability of this compound in aqueous solutions?

  • Methodology : Circular dichroism (CD) spectroscopy detects secondary structure changes (e.g., α-helix to random coil) under varying pH/temperature. NMR (e.g., 2D NOESY) resolves residue-specific interactions .
  • Critical Parameters : For CD, use a wavelength range of 190–250 nm; for NMR, employ deuterated solvents (e.g., D₂O) and 600+ MHz instruments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

  • Approach :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., murine vs. zebrafish) .
  • Replication Studies : Control for batch-to-batch peptide variability via MALDI-TOF validation and standardized assay conditions (e.g., serum-free media) .
    • Example Conflict : In vitro studies report antioxidant activity (IC₅₀: 10–20 μM), while in vivo models show no significant effect. Potential factors include bioavailability differences or metabolite interference .

Q. What strategies optimize the design of binding assays to study this compound interactions with metal ions (e.g., Cu²⁺, Zn²⁺)?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and thermodynamics. Use low buffer concentrations (≤10 mM) to avoid metal chelation interference .
  • Fluorescence Quenching : Requires Trp/Tyr residues; if absent, introduce a fluorophore tag (e.g., FITC) at the N-terminus .
    • Data Interpretation : Fit binding curves using software like OriginLab, accounting for cooperative effects or multiple binding sites .

Q. How should preclinical studies on this compound be designed to ensure reproducibility and translational relevance?

  • Guidelines :

  • Follow NIH preclinical reporting standards: detail animal strain, dosing regimen, and blinding protocols .
  • Use orthogonal assays (e.g., Western blot + ELISA) to confirm target engagement in tissues .
    • Pitfalls : Failure to control for diet (e.g., metal ion intake) may skew results in studies on metallopeptide interactions .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies on this compound?

  • Application :

  • PICO : Define Population (e.g., neuronal cells), Intervention (this compound at 10–100 μM), Comparison (scrambled peptide), Outcome (apoptosis inhibition) .
  • FINER : Ensure questions are Feasible (e.g., accessible peptide quantities), Novel (e.g., unexplored kinase targets), and Ethical (e.g., humane animal endpoints) .

Data Collection and Validation

Q. How can researchers address low signal-to-noise ratios in fluorescence-based assays for this compound?

  • Solutions :

  • Optimize excitation/emission wavelengths to minimize background (e.g., use 280 nm excitation for intrinsic Trp fluorescence) .
  • Include quenching controls (e.g., EDTA for metal-dependent assays) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methods :

  • Fit sigmoidal curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism .
  • Report confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.